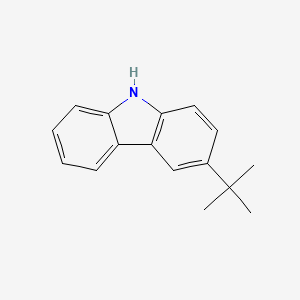

3-tert-butyl-9H-carbazole

説明

3-tert-butyl-9H-carbazole is a useful research compound. Its molecular formula is C16H17N and its molecular weight is 223.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is known that carbazole-based materials, such as 3-tert-butyl-9h-carbazole, are often used in the development of organic light-emitting diodes (oleds) and optical switching devices .

Mode of Action

This compound is a carbazole-based material with hole transporting characteristics . The bulky tert-butyl groups can disrupt aggregates that otherwise form dimers or excimers through π–π interactions by enlarging the distance between carbazole rings, leading to loose molecular packing in films .

Biochemical Pathways

It is known that carbazole-based materials are typically electrochemically active due to dimerization and polymerization of the corresponding radical cations at their 3,6-positions .

Result of Action

The result of the action of this compound is primarily observed in its application in the field of electronics. The compound’s unique structure and properties make it useful in the development of novel electroluminescent materials .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s glass transition temperature (Tg) can increase due to the presence of the 3,6-Di-tert-butyl component of the carbazole . This property can be beneficial in applications such as the formation of novel electroluminescent materials .

生物活性

3-tert-butyl-9H-carbazole is a derivative of carbazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Carbazole Derivatives

Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide-ranging biological properties, including antitumor , antibacterial , antifungal , antioxidative , and neuroprotective effects. The structural characteristics of these compounds contribute to their pharmacological profiles, making them valuable in drug development .

Antitumor Activity

Research indicates that carbazole derivatives exhibit potent antitumor activity. For instance, studies have shown that certain carbazole-based compounds inhibit cancer cell proliferation by targeting specific pathways involved in tumorigenesis. The ability of this compound to inhibit cell growth in various cancer cell lines has been documented, suggesting its potential as an anticancer agent .

Table 1: Antitumor Activity of Carbazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A875 (melanoma) | 15 | Inhibition of STAT3 activation |

| 2-phenyl-9H-carbazole | HT22 (neuronal) | 3 | Neuroprotective via antioxidative action |

| N-substituted carbazoles | HepG2 (liver) | <10 | Induction of apoptosis |

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various bacterial strains, including multidrug-resistant bacteria. The compound's structure allows it to interact effectively with bacterial membranes, leading to cell lysis and death. Studies suggest that modifications at the N-position enhance antibacterial potency .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Methicillin-resistant S. aureus | 4 µg/mL |

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegeneration. It has been shown to protect neuronal cells from oxidative stress-induced damage, likely through the modulation of intracellular signaling pathways and reduction of reactive oxygen species (ROS) .

Case Study: Neuroprotection in Glutamate-Induced Injury

In a study involving HT22 neuronal cells exposed to glutamate, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. This effect was attributed to its antioxidative properties and ability to maintain mitochondrial function.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Signaling Pathways : The compound has been shown to inhibit the STAT3 pathway, which is crucial in many cancers.

- Antioxidative Mechanisms : It reduces oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses.

- Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, disrupting bacterial integrity and promoting cell death.

特性

IUPAC Name |

3-tert-butyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-16(2,3)11-8-9-15-13(10-11)12-6-4-5-7-14(12)17-15/h4-10,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXSZNGDCCGIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477842 | |

| Record name | 3-tert-butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22401-74-7 | |

| Record name | 3-tert-butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-Butyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-tert-Butylcarbazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVF2AGH99B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing 1,8-dicarbonylcarbazoles, and how does this research contribute to that?

A1: 1,8-Dicarbonylcarbazoles are valuable precursors for various applications, notably in developing pincer-type ligands. The research demonstrates a practical approach to synthesizing a range of 1,8-diacyl-3,6-di-tert-butyl-9H-carbazoles (2) through direct Friedel-Crafts acylation of 3,6-di-tert-butyl-9H-carbazole (1) []. This method provides a more accessible route to these essential compounds.

Q2: The research mentions the formation of a byproduct. What is this byproduct, and how was it characterized?

A2: During the synthesis of 1,8-diacyl-3,6-di-tert-butyl-9H-carbazoles, dealkylation occurs as a side reaction, resulting in the formation of 1,8-diacetyl-3-tert-butyl-9H-carbazole (4). This compound was isolated and its structure confirmed through X-ray diffraction analysis [].

Q3: How does the steric bulk of the acyl chlorides used in the reaction influence the synthesis?

A3: The research highlights that the steric bulk of the acyl chlorides significantly affects the yield of 1,8-diacylation of 3,6-di-tert-butyl-9H-carbazole (1). Bulkier acyl chlorides can hinder the reaction, leading to lower yields of the desired 1,8-diacylated products [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。